L-Proline, 1-(4-chlorophenyl)-
Overview
Description
L-Proline, 1-(4-chlorophenyl)-: is a derivative of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the proline ring. It is known for its versatile applications in organic synthesis, particularly as an organocatalyst in various chemical reactions .
Mechanism of Action
Target of Action
L-Proline, 1-(4-chlorophenyl)-, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is a versatile compound that has been found to target various biochemical processes. It has been reported to act as a resolution agent for both enantiomers of mandelic acid . This indicates that the compound may interact with chiral molecules and influence their stereochemistry.
Mode of Action
It is known that l-proline can act as a catalyst in various organic reactions . As a catalyst, it facilitates chemical reactions without being consumed in the process. It is likely that L-Proline, 1-(4-chlorophenyl)- interacts with its targets in a similar manner, possibly altering their chemical structure or function.
Biochemical Pathways
L-Proline, 1-(4-chlorophenyl)- may influence several biochemical pathways. For instance, it has been found to play a role in the proline biosynthetic pathway . In this pathway, the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . By influencing this pathway, L-Proline, 1-(4-chlorophenyl)- could potentially affect the production of proline and other downstream metabolites.
Result of Action
The result of L-Proline, 1-(4-chlorophenyl)-'s action can vary depending on the context. For example, it has been used as a catalyst in the synthesis of new spirooxindole derivatives . In this context, the compound facilitates the formation of new chemical structures, potentially leading to the production of novel compounds with therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(4-chlorophenyl)- typically involves the reaction of L-Proline with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods: Industrial production of L-Proline, 1-(4-chlorophenyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 1-(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
L-Proline, 1-(4-chlorophenyl)- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
L-Proline: The parent compound, widely used as an organocatalyst.
L-Proline, 1-(4-methylphenyl)-: Another derivative with a methyl group instead of a chlorine atom.
L-Proline, 1-(4-nitrophenyl)-: A derivative with a nitro group, known for its different reactivity and applications.
Uniqueness: L-Proline, 1-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions where other derivatives may not perform as well .
Properties
IUPAC Name |
(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIGKACEFDJKI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738961 | |
Record name | 1-(4-Chlorophenyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-80-4 | |
Record name | 1-(4-Chlorophenyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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